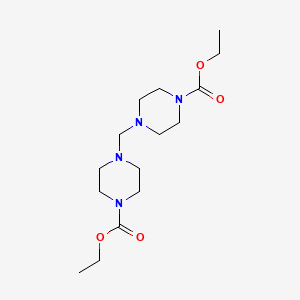
Bis(4-carbethoxy-1-piperazine) methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-carbethoxy-1-piperazine) methane is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two carbethoxy groups attached to the piperazine ring, linked through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-carbethoxy-1-piperazine) methane typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(4-carbethoxy-1-piperazine) methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Bis(4-carbethoxy-1-piperazine) methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(4-carbethoxy-1-piperazine) methane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-chlorophenyl)piperazine (mCPP): A piperazine derivative with psychoactive properties.
1,4-bis(2-hydroxyethyl)piperazine: Used in the synthesis of pharmaceuticals and as a buffering agent.
1,4-diazabicyclo[2.2.2]octane (DABCO): A bicyclic piperazine used as a catalyst in organic synthesis.
Uniqueness: Bis(4-carbethoxy-1-piperazine) methane is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of carbethoxy groups and the methylene bridge differentiates it from other piperazine derivatives, making it valuable for specific applications in research and industry .
Properties
CAS No. |
63981-46-4 |
|---|---|
Molecular Formula |
C15H28N4O4 |
Molecular Weight |
328.41 g/mol |
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylpiperazin-1-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N4O4/c1-3-22-14(20)18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15(21)23-4-2/h3-13H2,1-2H3 |
InChI Key |
UOCUDGZQFFDOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2CCN(CC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















